Comparative Potency of CEP-28122 Against Wild-Type ALK
CEP-28122 exhibits potent inhibition of recombinant ALK activity in enzyme-based assays. In a time-resolved fluorescence (TRF) assay, CEP-28122 demonstrated an IC50 of 1.9 ± 0.5 nM [1]. This potency is comparable to that of alectinib (IC50 of 1.9 nM) [2] and is more potent than ceritinib (IC50 of 2.4 nM or 200 pM, depending on the assay) [3] and crizotinib (IC50 of 20 nM) [4]. It is less potent than brigatinib (IC50 of 0.37-0.6 nM) [5] and lorlatinib (IC50 of <0.07-1 nM) [6].
| Evidence Dimension | Inhibition of wild-type ALK enzyme activity |
|---|---|
| Target Compound Data | IC50: 1.9 ± 0.5 nM |
| Comparator Or Baseline | Crizotinib (IC50: 20 nM), Ceritinib (IC50: 2.4 nM / 200 pM), Alectinib (IC50: 1.9 nM), Brigatinib (IC50: 0.37-0.6 nM), Lorlatinib (IC50: <0.07-1 nM) |
| Quantified Difference | CEP-28122 is ~10-fold more potent than crizotinib, comparable to alectinib, and less potent than brigatinib and lorlatinib. |
| Conditions | Enzymatic assays (TRF assay for CEP-28122) |
Why This Matters
This quantitative potency comparison is critical for selecting the appropriate ALK inhibitor for in vitro studies based on the desired level of target engagement.
- [1] Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, et al. CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers. Mol Cancer Ther. 2012;11(3):670-9. View Source
- [2] Sakamoto H, Tsukaguchi T, Hiroshima S, Kodama T, Kobayashi T, Fukami T, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell. 2011;19(5):679-90. View Source
- [3] Friboulet L, Li N, Katayama R, Lee CC, Gainor JF, Crystal AS, et al. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discov. 2014;4(6):662-73. View Source
- [4] Christensen JG, Zou HY, Arango ME, Li Q, Lee JH, McDonnell SR, et al. Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma. Mol Cancer Ther. 2007;6(12 Pt 1):3314-22. View Source
- [5] Zhang S, Anjum R, Squillace R, Nadworny S, Zhou T, Keats J, et al. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clin Cancer Res. 2016;22(22):5527-5538. View Source
- [6] Johnson TW, Richardson PF, Bailey S, Brooun A, Burke BJ, Collins MR, et al. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(azeno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. J Med Chem. 2014;57(11):4720-44. View Source
